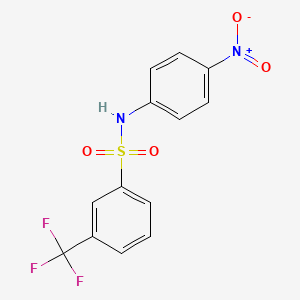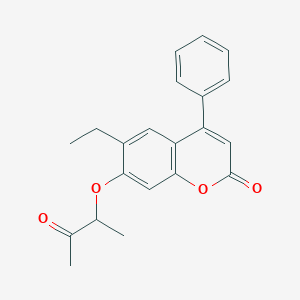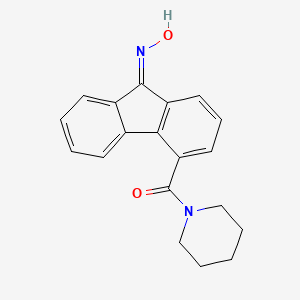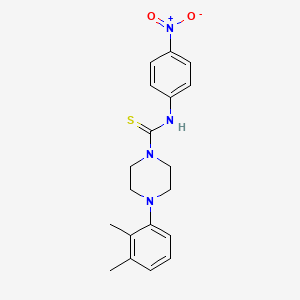![molecular formula C27H28N2O5S B3963973 3-(benzoylamino)phenyl 4-methyl-3-[(4-methyl-1-piperidinyl)sulfonyl]benzoate](/img/structure/B3963973.png)
3-(benzoylamino)phenyl 4-methyl-3-[(4-methyl-1-piperidinyl)sulfonyl]benzoate
Overview
Description
3-(benzoylamino)phenyl 4-methyl-3-[(4-methyl-1-piperidinyl)sulfonyl]benzoate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as BMB-4 and has been synthesized through a specific method that will be discussed in The purpose of this paper is to provide an overview of the synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of BMB-4.
Scientific Research Applications
BMB-4 has been found to have potential applications in various scientific fields. One of the most promising applications is in cancer research. Studies have shown that BMB-4 inhibits the growth of cancer cells by targeting specific proteins involved in cell division and proliferation. BMB-4 has also been found to have anti-inflammatory properties, making it a potential treatment for inflammatory diseases such as arthritis.
Mechanism of Action
The mechanism of action of BMB-4 involves its ability to inhibit the activity of specific proteins in cells. BMB-4 binds to the active site of these proteins, preventing them from carrying out their normal functions. This inhibition leads to a decrease in cell proliferation and an increase in cell death.
Biochemical and Physiological Effects:
BMB-4 has been found to have significant biochemical and physiological effects. Studies have shown that BMB-4 can induce apoptosis in cancer cells, leading to their death. BMB-4 has also been found to reduce inflammation in animal models of arthritis. Additionally, BMB-4 has been found to have a low toxicity profile, making it a potential candidate for further development as a therapeutic agent.
Advantages and Limitations for Lab Experiments
One of the main advantages of using BMB-4 in lab experiments is its high purity and low toxicity profile. This makes it an ideal candidate for studying the effects of specific proteins on cell growth and proliferation. However, one of the limitations of using BMB-4 is its cost, which may limit its use in large-scale experiments.
Future Directions
There are several future directions for the study of BMB-4. One potential direction is to further investigate its anti-inflammatory properties and potential use in the treatment of arthritis. Another potential direction is to study its effects on other types of cancer cells and to develop it as a potential therapeutic agent for these cancers. Additionally, further optimization of the synthesis method may lead to a decrease in the cost of BMB-4, making it more accessible for research purposes.
Conclusion:
In conclusion, BMB-4 is a chemical compound that has potential applications in various scientific fields, including cancer research and anti-inflammatory therapy. Its synthesis method has been optimized to achieve a high yield and purity, and it has a low toxicity profile. While there are limitations to its use in lab experiments, there are several future directions for its study and development as a potential therapeutic agent.
properties
IUPAC Name |
(3-benzamidophenyl) 4-methyl-3-(4-methylpiperidin-1-yl)sulfonylbenzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H28N2O5S/c1-19-13-15-29(16-14-19)35(32,33)25-17-22(12-11-20(25)2)27(31)34-24-10-6-9-23(18-24)28-26(30)21-7-4-3-5-8-21/h3-12,17-19H,13-16H2,1-2H3,(H,28,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSEUKTLMQXCACV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)S(=O)(=O)C2=C(C=CC(=C2)C(=O)OC3=CC=CC(=C3)NC(=O)C4=CC=CC=C4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H28N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
492.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![1-[cyclohexyl(methyl)amino]-3-(2-methoxy-4-{[(3-methylbenzyl)amino]methyl}phenoxy)-2-propanol](/img/structure/B3963899.png)
![3-[3-(2-chloro-4-methylphenoxy)-2-hydroxypropyl]-5,5-dimethyl-2,4-imidazolidinedione](/img/structure/B3963910.png)


![2-[(4-methoxyphenoxy)methyl]-N-(4-pyridinylmethyl)-1,3-oxazole-4-carboxamide](/img/structure/B3963928.png)
![6-(1,1-dimethylbut-3-en-1-yl)-3,5-dihydroimidazo[4,5-f]benzimidazol-2(1H)-one](/img/structure/B3963937.png)

![N-(4-bromophenyl)-3-{[(2-furylmethyl)amino]sulfonyl}benzamide](/img/structure/B3963950.png)
![4-chloro-N-{[(2-oxotetrahydro-3-thienyl)amino]carbonothioyl}benzamide](/img/structure/B3963962.png)
![5-[4-(allyloxy)benzylidene]-3-ethyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B3963968.png)
![6-methyl-N-[1-methyl-2-(3-methyl-1H-pyrazol-5-yl)ethyl]-2-pyridin-3-ylpyrimidin-4-amine](/img/structure/B3963978.png)
![N-propylnaphtho[2,1-b]furan-2-carboxamide](/img/structure/B3963998.png)